molecular formula C12H15N B601899 (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine CAS No. 1020414-30-5

(R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine

Cat. No.: B601899
CAS No.: 1020414-30-5
M. Wt: 173.26
InChI Key:
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Description

“®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine” is a chemical compound with the molecular formula C12H15N . It falls under the category of aromatics and aliphatics . The compound has a molecular weight of 173.26 .

Scientific Research Applications

  • Synthesis of Bioactive Compounds : The derivative of 1,2,3,4-Tetrahydronaphthalen-1-amine, a compound closely related to (R)-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine, serves as an important synthetic intermediate for bioactive compounds. It is used in the stereoselective reduction of acyl protected aminonaphthyl ketones (Wei-dong, 2013).

  • Key Intermediate in Drug Synthesis : It is a key intermediate in the synthesis of drugs like cinacalcet hydrochloride, showcasing its importance in pharmaceutical chemistry (Mathad et al., 2011).

  • Catalysis and Organic Reactions : The compound and its variants are used in catalytic asymmetric constructions, such as in N-heterocyclic carbene-catalyzed cascade annulation reactions under oxidative conditions (Perveen et al., 2017).

  • Chemical Transformations and Rearrangements : Studies have explored its role in chemical transformations, like rearrangements to the 1,4-Ethano-1,2,3,4-tetrahydronaphthalene system, demonstrating its utility in complex chemical syntheses (Stoll et al., 1978).

  • Formation of Organic Structural Units : It is involved in the formation of benzo[c]azepine/oxepines and dihydronaphthalen-1-amines through substrate-controlled selective C-C bond activation (Chen et al., 2016).

  • Enantioselective Catalytic Reactions : The enantioselective catalytic hydrogenation of derivatives like N-(3,4-dihydronaphthalen-2-yl) amides showcases its role in producing chiral compounds with high enantioselectivities (Arribas et al., 2013).

  • Pharmaceutical and Medicinal Chemistry : Its derivatives, like 6,7,8,9-tetrahydro-N,N-di-n-propyl-3H-benz[e]indol-8-amine, have been investigated for their serotonergic and dopaminergic activity, important in developing drugs for conditions like Alzheimer's disease (Stjernlöf et al., 1993).

Mechanism of Action

Target of Action

The primary target of ®-1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine, also known as Cinacalcet Impurity 18, is the calcium-sensing receptor (CaSR) . The CaSR is expressed on the surface of the chief cell of the parathyroid gland and is the principal negative regulator of parathyroid hormone secretion .

Mode of Action

Cinacalcet Impurity 18 acts as a calcimimetic , meaning it mimics the action of calcium on tissues . It binds to the CaSR and acts as a positive allosteric modulator . This enhances the sensitivity of the CaSR to extracellular calcium, decreasing the set point at which the receptor responds to calcium levels . As a result, even at lower calcium concentrations, the CaSR is activated and inhibits parathyroid hormone (PTH) secretion .

Biochemical Pathways

The action of Cinacalcet Impurity 18 affects the biochemical pathways related to calcium homeostasis and parathyroid hormone regulation . By increasing the sensitivity of the CaSR to extracellular calcium, it reduces the secretion of PTH . This leads to a decrease in serum calcium levels, as PTH plays a key role in calcium regulation, including calcium release from bones, absorption from the intestine, and reabsorption from the kidneys .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet Impurity 18 occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of the compound with meals can increase exposure . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . The pharmacokinetics of Cinacalcet Impurity 18 are dose proportional over a certain dose range . It is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily 3A4, 2D6, and 1A2, with less than 1% of the parent drug excreted in the urine .

Result of Action

The action of Cinacalcet Impurity 18 results in a decrease in serum calcium and PTH levels . This can help control mineral and bone disorders associated with conditions such as chronic kidney disease . By reducing PTH levels, Cinacalcet Impurity 18 helps control the overproduction of thyroid hormones, a condition known as hyperthyroidism .

Action Environment

The action, efficacy, and stability of Cinacalcet Impurity 18 can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the compound .

Properties

IUPAC Name

(1R)-1-(5,6-dihydronaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h3-4,6-9H,2,5,13H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYDMLUZHDOLQH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1C=CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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